methyl N-{[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, a piperidine ring, and a glycinate moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine structure.
Piperidine Ring Formation: The piperidine ring is usually synthesized through a series of nucleophilic substitution reactions, starting from a suitable piperidine precursor.
Coupling Reactions: The benzothieno pyrimidine core and the piperidine ring are then coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Glycinate Moiety: The final step involves the esterification of the intermediate with glycine methyl ester under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzothieno pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of the benzothieno pyrimidine core could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core may bind to active sites, while the piperidine ring and glycinate moiety enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione : Similar core structure but different substituents.
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one : Lacks the piperidine and glycinate moieties.
- Quinoline, 5,6,7,8-tetrahydro-3-methyl- : Different core structure but similar tetrahydro configuration.
Uniqueness
Methyl N-{[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate is unique due to its combination of a benzothieno pyrimidine core, a piperidine ring, and a glycinate moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24N4O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[[1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H24N4O3S/c1-26-15(24)9-20-18(25)12-5-4-8-23(10-12)17-16-13-6-2-3-7-14(13)27-19(16)22-11-21-17/h11-12H,2-10H2,1H3,(H,20,25) |
InChI Key |
ROYMMDMIQMWWDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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